molecular formula C9H6N2O B160717 Quinoxaline-6-carbaldehyde CAS No. 130345-50-5

Quinoxaline-6-carbaldehyde

Cat. No. B160717
M. Wt: 158.16 g/mol
InChI Key: UGOIXUFOAODGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-6-carbaldehyde is a chemical compound that belongs to the quinoxaline family, characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring. The aldehyde group at the 6th position makes it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those with carbaldehyde groups, can be achieved through various methods. For instance, a direct cross-coupling of quinoxalines with methanol has been reported to produce 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be readily converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Another approach involves the one-pot synthesis of quinoline-8-carbaldehyde compounds through the reaction of ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols, followed by intramolecular cyclization . Additionally, the synthesis of selected quinolinecarbaldehydes has been compared using classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, highlighting the importance of these methods in the formylation of quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoxaline-6-carbaldehyde derivatives has been characterized using various spectroscopic techniques. For example, the structures of novel quinoline-8-carbaldehydes were supported by IR, ^1H NMR, ^13C NMR, MS, and elemental analysis . The structures of quinolinecarbaldehyde Schiff base derivatives were determined by single-crystal X-ray diffraction measurements . Furthermore, the molecular structures of dichloridobis(triphenylphosphine) ruthenium(II) complexes with quinoline-2-carbaldehyde hydrazone were elucidated by X-ray analysis .

Chemical Reactions Analysis

Quinoxaline-6-carbaldehyde and its derivatives participate in various chemical reactions. For instance, 8-quinoline-carbaldehyde reacts with iridium complexes to form acylhydrido complexes, which can undergo further reactions to form cationic dinuclear complexes with potential catalytic activity . The chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes using hypervalent iodine(III) reagents as oxidants has been described, showcasing a metal-free and mild reaction condition .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline-6-carbaldehyde derivatives have been extensively studied. Vibrational spectra of quinoline-4-carbaldehyde were recorded and analyzed using experimental and theoretical methods, providing insights into the molecule's structure and thermodynamic properties . Novel quinoxaline derivatives have been synthesized and characterized, with studies on their nonlinear optical properties, molecular docking, antibacterial, antioxidant, and anticancer activities, demonstrating their potential in various biological applications .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Quinoline Systems : Quinoxaline derivatives are utilized in the synthesis of quinoline ring systems, playing a crucial role in constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).

  • Formation of Complex Compounds : They are involved in complex chemical reactions leading to the formation of compounds with potential algicidal activities (Kim et al., 2000).

  • Corrosion Inhibition : Quinoxaline derivatives exhibit properties as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial application in metal preservation (Lgaz et al., 2017).

  • Microwave-Assisted Synthesis : The synthesis of quinoxaline-incorporated Schiff bases under microwave irradiation demonstrates an environmentally friendly approach with high yields (Achutha et al., 2013).

Biological and Pharmacological Applications

  • Antibacterial and Anticancer Properties : Novel quinoxaline derivatives exhibit significant antibacterial, antioxidant, and anticancer activities, underscoring their potential in pharmaceutical research (Ahamed et al., 2022).

  • Antimicrobial Activity : Certain quinoxaline derivatives have shown promising antibacterial properties against various bacterial strains, indicating their potential as antimicrobial agents (Dhanapal et al., 2017).

  • Neuroprotection : Some quinoxaline derivatives, such as NBQX, have been identified as neuroprotectants against cerebral ischemia (Sheardown et al., 1990).

  • Corrosion Inhibition Mechanism : Research into the adsorption and corrosion inhibition performance of quinoxalines provides insights into their mechanism of action, furthering their application in industrial settings (Chauhan et al., 2020).

Safety And Hazards

Quinoxaline-6-carbaldehyde should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

quinoxaline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOIXUFOAODGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354124
Record name Quinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-carbaldehyde

CAS RN

130345-50-5
Record name Quinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-6-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 6-vinylquinoxaline (0.68 g,4.35 mMol) in dioxane (44 mL) and water (35 mL) was added osmium tetraoxide (2.5% wt in t-BuOH, 2.18 mL, 0.17 mMol) followed by sodium periodate (2.79 g, 13.1 mMol) and the reaction stirred for three hours. The solution was diluted with ethyl acetate (150 mL) and then washed with water (3×75 mL) followed by brine (75 mL). The organics were dried with magnesium sulfate, filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10-20% ethyl acetate in dichloromethane as eluant yielded 470 mg (68% yield) of quinoxaline-6-carboxaldehyde as a white solid. 1H NMR (DMSO-d6): δ=10.30 (s, 1H), 9.11 (d, 2H, J=1.9 Hz), 8.74 (d, 1H, J=1.4 Hz), 8.26 (m, 2H). LC/MS (Method A), rt=0.69 mins., purity=94.8%, calculated mass=158, [M+H]+=159.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.18 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 10 parts of intermediate 5, namely 6-quinoxalinemethanol in 133 parts of dichloromethane were added 20 parts of manganese(IV) oxide. After stirring for 3 hours at room temperature, the reaction mixture was filtered and the filtrate was evaporated, yielding 6.6 parts (67.3%) of 6-quinoxalinecarboxaldehyde; mp. 134° C. (interm. 6).
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of N-methoxy-N-methylquinoxaline-6-carboxamide (4.34 g, 20 mmol, 1.0 eq.) in THF (40 mL) cooled at −78° C. was added DiBAl—H (40 mL, 40 mmol, 2.0 eq.) dropwise. The resulted mixture was stirred at −78° C. for 30 min, then quenched by the addition of aqueous NH4Cl solution. The mixture was adjusted to pH 7 with HCl (1N, 60 mL) and extracted with EA (50 mL×3). The organic layers were combined, dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified via flash column chromatography (PE/EA=4/1, v/v) to afford quinoxaline-6-carbaldehyde as yellow solid (2.96 g, 93.7%).
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Quinoxaline-6-carbaldehyde
Reactant of Route 3
Quinoxaline-6-carbaldehyde
Reactant of Route 4
Quinoxaline-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Quinoxaline-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Quinoxaline-6-carbaldehyde

Citations

For This Compound
40
Citations
TR Mielcke, A Mascarello, E Filippi-Chiela… - European Journal of …, 2012 - Elsevier
… The chalcones derived from quinoxaline-6-carbaldehyde analyzed in this work are structurally based on this selective PI3Kγ inhibitor. Therefore, some experiments were conducted with …
Number of citations: 80 www.sciencedirect.com
TM Osório, F Delle Monache, LD Chiaradia… - Bioorganic & medicinal …, 2012 - Elsevier
… and compound 49 are derived from quinoxaline-6-carbaldehyde. The reagents used were … and quinoxaline-6-carbaldehyde (synthesized as previously described with yield of 80%). …
Number of citations: 73 www.sciencedirect.com
L Silva, P Coelho, R Soares, C Prudêncio… - Future Medicinal …, 2019 - Future Science
… Other examples of quinoxalines with anticancer activity are quinoxalines derived from quinoxaline-6-carbaldehyde. Quinoxaline-6-carbaldehyde derivatives demonstrated for the first …
Number of citations: 13 www.future-science.com
E Winter, GJ Gozzi… - Drug Design …, 2014 - Taylor & Francis
… The quinoxaline-6-carbaldehyde was synthesized directly from the methyl-quinoxaline as … aldol condensation between quinoxaline-6-carbaldehyde and corresponding acetophenones …
Number of citations: 42 www.tandfonline.com
V Desai, S Desai, SN Gaonkar, U Palyekar… - Bioorganic & Medicinal …, 2017 - Elsevier
… Quinoxaline-6-carbaldehyde have also been converted to chalcones using aromatic aldehydes and evaluated for breast cancer. Quinoxaline derived chalcones has been synthesized …
Number of citations: 51 www.sciencedirect.com
CH Tseng, YR Chen, CC Tzeng, W Liu… - European journal of …, 2016 - Elsevier
… of 4b with NBS gave 6-(bromomethyl)-11H-indeno[1,2-b]quinoxalin-11-one (11) which was then oxidized with MnO 2 to give 11-oxo-11H-indeno[1,2-b]quinoxaline- 6-carbaldehyde (12) …
Number of citations: 98 www.sciencedirect.com
M Zhang, ZC Dai, SS Qian, JY Liu, Y Xiao… - Journal of agricultural …, 2014 - ACS Publications
… was initialized by benzoyl peroxide giving single and double brominated substances, which were later oxidized by DMSO under base conditions to give quinoxaline-6-carbaldehyde (3). …
Number of citations: 83 pubs.acs.org
LM Zhao, Z Guo, YJ Xue, JZ Min, WJ Zhu, XY Li… - Molecules, 2018 - mdpi.com
… Coupling of the 10a and 10b with quinoxaline-6-carbaldehyde [22] in a mixture of THF and i-PrOH (4:1) at room temperature in the presence of Cs 2 CO 3 , followed by hydrolysis with 1 …
Number of citations: 18 www.mdpi.com
HX Ji, ZS Huang, L Wang, D Cao - Dyes and Pigments, 2018 - Elsevier
Three novel metal-free organic dyes IT, IPT and IQT, containing a dipentyldithieno[3,2-f:2′,3′-h]quinoxaline (DPQ) unit as the π-bridge were synthesized and the impacts of the …
Number of citations: 28 www.sciencedirect.com
ZS Huang, XF Zang, T Hua, L Wang… - … Applied Materials & …, 2015 - ACS Publications
Five novel metal-free organic dyes DQ1–5 containing a dipentyldithieno[3,2-f:2′,3′-h]quinoxaline (DPQ) unit were synthesized and applied in dye-sensitized solar cells (DSSCs), …
Number of citations: 73 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.